molecular formula C12H16N2O B1268324 (2-Aminophenyl)(piperidin-1-yl)methanone CAS No. 39630-25-6

(2-Aminophenyl)(piperidin-1-yl)methanone

Cat. No. B1268324
Key on ui cas rn: 39630-25-6
M. Wt: 204.27 g/mol
InChI Key: YJTQPHOSNYIGPC-UHFFFAOYSA-N
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Patent
US04610991

Procedure details

A solution of 2.77 kg 1-(2-aminobenzoyl)piperidine in 16 liters of 2-methoxyethanol was heated until solvent distillation was about to begin (125° C. internal temperature). A solution of 2.1 kg 4-chloropyridine hydrochloride in 21 liters of 2-methoxyethanol was then slowly added over a period of one hour during which 4 liters of distillate was collected. Heating was continued for another hour while 16 liters of distillate was collected. The reaction mixture was concentrated in vacuo, and the thick residue was dissolved in 10 liters of water. Sodium acetate trihydrate (1.85 kg) was added and the solution washed three times with 3 liters of isopropyl acetate and decolorized with activated charcoal. The aqueous solution was made basic (pH>10) by dropwise addition of sodium hydroxide solution. Seeding during the addition generated a precipitate. A small amount of acetic acid was added to lower the pH to 8.5-9, and after 30 minutes of stirring the product was collected, washed with water and air dried to give 2.51 kg of 1-[2-(4-pyridinylamino)benzoyl]piperidine, m.p. 152°-153° C. The latter product was further purified by recrystallization from acetone to give the compound with m.p. 154°-155° C.
Quantity
2.77 kg
Type
reactant
Reaction Step One
Quantity
16 L
Type
solvent
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
2.1 kg
Type
reactant
Reaction Step Two
Quantity
21 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5].Cl.Cl[C:18]1[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=1>COCCO>[N:21]1[CH:22]=[CH:23][C:18]([NH:1][C:2]2[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=2[C:4]([N:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)=[O:5])=[CH:19][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.77 kg
Type
reactant
Smiles
NC1=C(C(=O)N2CCCCC2)C=CC=C1
Name
Quantity
16 L
Type
solvent
Smiles
COCCO
Step Two
Name
4-chloropyridine hydrochloride
Quantity
2.1 kg
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
21 L
Type
solvent
Smiles
COCCO

Conditions

Stirring
Type
CUSTOM
Details
after 30 minutes of stirring the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(125° C. internal temperature)
CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
was continued for another hour while 16 liters of distillate
CUSTOM
Type
CUSTOM
Details
was collected
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the thick residue was dissolved in 10 liters of water
ADDITION
Type
ADDITION
Details
Sodium acetate trihydrate (1.85 kg) was added
WASH
Type
WASH
Details
the solution washed three times with 3 liters of isopropyl acetate
ADDITION
Type
ADDITION
Details
by dropwise addition of sodium hydroxide solution
ADDITION
Type
ADDITION
Details
Seeding during the addition
ADDITION
Type
ADDITION
Details
A small amount of acetic acid was added
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C(C=C1)NC1=C(C(=O)N2CCCCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 kg
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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